N-(3,4-difluorophenyl)-2-nitrobenzamide

Description

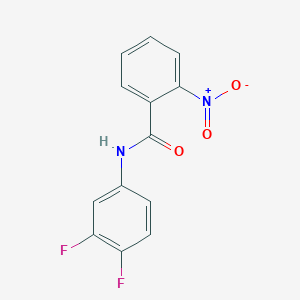

N-(3,4-Difluorophenyl)-2-nitrobenzamide is a substituted benzamide derivative characterized by a 3,4-difluorophenyl group attached via an amide linkage to a 2-nitrobenzoyl moiety. The compound combines electron-withdrawing substituents (nitro and fluorine) that influence its electronic, steric, and intermolecular interaction properties. The nitro group at the ortho position may enhance electrophilicity and participate in hydrogen bonding or π-stacking, while the 3,4-difluorophenyl group contributes to lipophilicity and steric bulk.

Properties

Molecular Formula |

C13H8F2N2O3 |

|---|---|

Molecular Weight |

278.21 g/mol |

IUPAC Name |

N-(3,4-difluorophenyl)-2-nitrobenzamide |

InChI |

InChI=1S/C13H8F2N2O3/c14-10-6-5-8(7-11(10)15)16-13(18)9-3-1-2-4-12(9)17(19)20/h1-7H,(H,16,18) |

InChI Key |

VKWOVAJIGQGXAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-nitrobenzamide typically involves the nitration of a difluorophenyl precursor followed by amide formation. One common method includes the nitration of 3,4-difluoroaniline to produce 3,4-difluoronitrobenzene, which is then reacted with benzoyl chloride under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products Formed

Reduction: The major product is N-(3,4-difluorophenyl)-2-aminobenzamide.

Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-nitrobenzamide has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Mechanism of Action

The mechanism by which N-(3,4-difluorophenyl)-2-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms can enhance binding affinity to certain proteins through halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

- Methoxy groups in the trimethoxy analog act as electron donors, increasing electron density on the aromatic ring .

- Steric Effects : The 3,4-difluorophenyl group in the target compound introduces steric hindrance comparable to 3,4-dimethylphenyl derivatives but with lower bulk due to fluorine’s smaller atomic radius compared to methyl .

Crystallographic and Hydrogen-Bonding Comparisons

- N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide : Forms planar aromatic systems with dihedral angles <3° between rings. Intermolecular N–H···O hydrogen bonds create 1D supramolecular chains (space group P21/n) .

- N-(2,3-Difluorophenyl)-2-fluorobenzamide : Exhibits F···H–N hydrogen bonding (2.58–2.70 Å), stabilizing crystal packing. Similar interactions may occur in the target compound but modulated by the nitro group’s polarity .

- Target Compound : Predicted to form N–H···O (amide-nitro) or C–F···H–N interactions, though nitro groups often engage in π-π stacking due to their electron-deficient nature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.